molecular formula C12H11BFNO2 B14068541 (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid

(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid

Cat. No.: B14068541
M. Wt: 231.03 g/mol
InChI Key: GFOAANYGBLESDZ-UHFFFAOYSA-N
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Description

(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. These methods are optimized for large-scale synthesis, ensuring the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group.

Common Reagents and Conditions: The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of specific biaryl compounds that require these functional groups .

Properties

Molecular Formula

C12H11BFNO2

Molecular Weight

231.03 g/mol

IUPAC Name

[2-(4-fluoro-2-methylphenyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C12H11BFNO2/c1-8-6-10(14)2-3-11(8)12-7-9(13(16)17)4-5-15-12/h2-7,16-17H,1H3

InChI Key

GFOAANYGBLESDZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=C(C=C(C=C2)F)C)(O)O

Origin of Product

United States

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